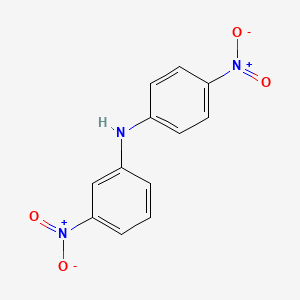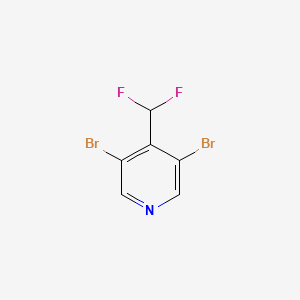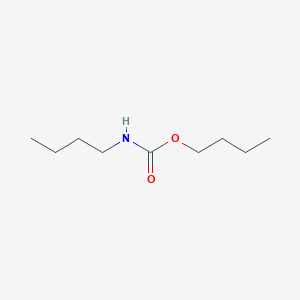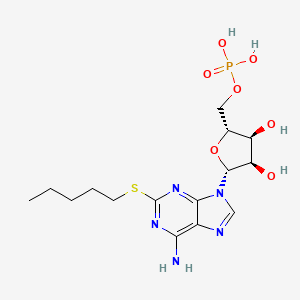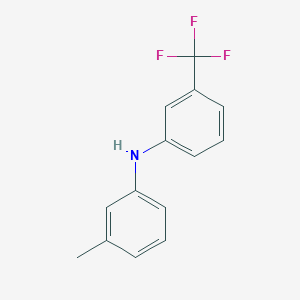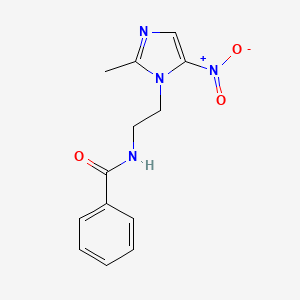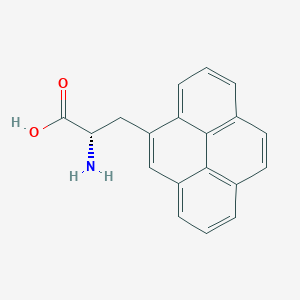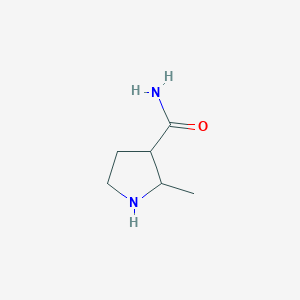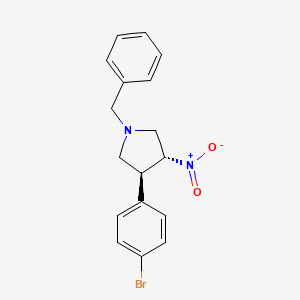![molecular formula C10H14N2O2 B15218980 N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea CAS No. 275378-91-1](/img/structure/B15218980.png)
N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea is an organic compound that features a urea moiety attached to a hydroxyphenylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea typically involves the reaction of ®-1-(1-Hydroxy-3-phenylpropan-2-yl)isocyanate with ammonia or an amine. The reaction is usually carried out under mild conditions, often at room temperature, and can be facilitated by the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
On an industrial scale, the production of ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group in ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products
Oxidation: Formation of ®-1-(1-Oxo-3-phenylpropan-2-yl)urea.
Reduction: Formation of ®-1-(1-Amino-3-phenylpropan-2-yl)urea.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea can be used as a building block for the synthesis of more complex molecules
Biology
Medicine
Due to its structural features, ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea could be explored for its therapeutic potential in treating various diseases, although specific applications would require further research.
Industry
In materials science, the compound might be used in the development of polymers or as an additive to enhance the properties of certain materials.
Mécanisme D'action
The mechanism by which ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxy group may form hydrogen bonds, while the urea moiety could participate in various interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(1-Hydroxy-3-phenylpropan-2-yl)amine
- ®-1-(1-Hydroxy-3-phenylpropan-2-yl)isocyanate
- ®-1-(1-Hydroxy-3-phenylpropan-2-yl)carbamate
Uniqueness
What sets ®-1-(1-Hydroxy-3-phenylpropan-2-yl)urea apart from similar compounds is the presence of both a hydroxy group and a urea moiety, which can confer unique reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
275378-91-1 |
|---|---|
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea |
InChI |
InChI=1S/C10H14N2O2/c11-10(14)12-9(7-13)6-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H3,11,12,14)/t9-/m1/s1 |
Clé InChI |
NJVZDURTFWBXAM-SECBINFHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](CO)NC(=O)N |
SMILES canonique |
C1=CC=C(C=C1)CC(CO)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


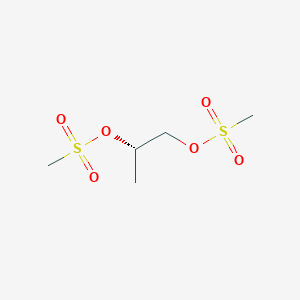
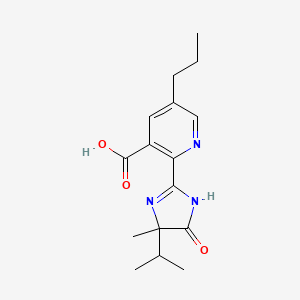
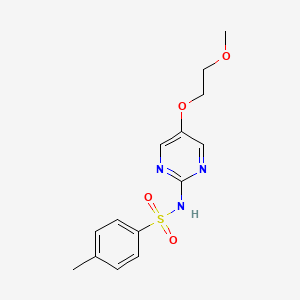
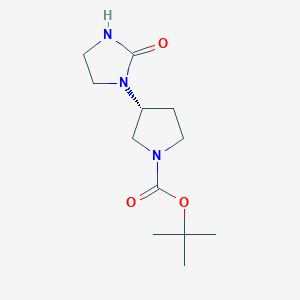
![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B15218931.png)
